molecular formula C4H3NaO6S B015829 Sodium 2,5-dioxooxolane-3-sulfonate CAS No. 73464-18-3

Sodium 2,5-dioxooxolane-3-sulfonate

Cat. No. B015829
CAS RN: 73464-18-3
M. Wt: 202.12 g/mol
InChI Key: QVZVAUZTNCXLPV-UHFFFAOYSA-M
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Patent
US05892057

Procedure details

Tetrahydro-2,5-dioxo-3-furansulfonic acid sodium salt was prepared by stirring 1.71 moles of sulfosuccinic acid with 1.87 moles of sodium hydroxide at 50° C. until a milky suspension formed and then adding 1 kg acetic anhydride over 6 hours. After cooling, 1 L of ethyl acetate was added and the mixture was filtered. The filter cake was washed with 500 mL ethyl acetate. On drying 344.32 g of white crystalline product was obtained. 13C-NMR (d6-DMSO) 171.3, 167.2, 60.4, 34.0 ppm.
Quantity
1.71 mol
Type
reactant
Reaction Step One
Quantity
1.87 mol
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([CH:5]([CH2:9][C:10]([OH:12])=[O:11])[C:6]([OH:8])=O)([OH:4])(=[O:3])=[O:2].[OH-].[Na+:14].C(OC(=O)C)(=O)C>C(OCC)(=O)C>[Na+:14].[O:8]=[C:6]1[CH:5]([S:1]([O-:4])(=[O:3])=[O:2])[CH2:9][C:10](=[O:11])[O:12]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1.71 mol
Type
reactant
Smiles
S(=O)(=O)(O)C(C(=O)O)CC(=O)O
Name
Quantity
1.87 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The filter cake was washed with 500 mL ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
On drying 344.32 g of white crystalline product
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
[Na+].O=C1OC(CC1S(=O)(=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.